An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of 4-methyl-6-pyridin-4-ylpyrimidin-2-amine. In the landscape of medicinal chemistry and drug discovery, a thorough understanding of a compound's physicochemical profile is paramount. These properties govern a molecule's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This document is structured to deliver not just data, but also the scientific rationale behind the predicted properties and the experimental methodologies required for their validation.
Molecular Structure and Core Attributes
4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring system linked to a pyridine ring. The presence of an amino group and a methyl group further functionalizes the pyrimidine core. These structural features are critical in defining its chemical personality, including its ability to participate in hydrogen bonding and its overall polarity.
Below is a summary of its fundamental molecular attributes:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₄ | [1][2] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| IUPAC Name | 4-methyl-6-(pyridin-4-yl)pyrimidin-2-amine | N/A |
| CAS Number | 90916-52-2 | [1] |
The arrangement of nitrogen atoms within the two aromatic rings suggests that this molecule will exhibit basic properties, a key consideration for its behavior in biological systems.
Caption: Chemical structure of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine.
Predicted Physicochemical Properties
Direct experimental data for 4-methyl-6-pyridin-4-ylpyrimidin-2-amine is not extensively available in the public domain. However, by examining structurally analogous compounds, we can derive scientifically sound predictions for its key physical properties.
| Property | Predicted Value/Range | Rationale & Comparative Insights |
| Melting Point | 170-200 °C | Similar compounds such as 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine have a melting point in the range of 166-173 °C[3]. The pyridine ring may lead to slightly stronger intermolecular interactions, potentially raising the melting point. |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polar functional groups suggest a high boiling point. It is likely that the compound will decompose before boiling under atmospheric pressure. |
| Aqueous Solubility | Sparingly soluble | The presence of multiple nitrogen atoms capable of hydrogen bonding suggests some affinity for water. However, the overall aromatic character of the molecule will likely limit its solubility. Compounds like 6-(Pyridin-2-yl)pyrimidin-4-amine are noted to be soluble in polar organic solvents like methanol but less so in non-polar solvents[4]. |
| pKa (most basic) | 4.5 - 6.5 | The pKa of pyridine is approximately 5.23[5]. The electron-withdrawing nature of the pyrimidine ring may slightly decrease the basicity of the pyridine nitrogen. The amino group on the pyrimidine ring will also contribute to the overall basicity. The pKa of 4-methylpyridine is 6.08[5]. |
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties, rigorous experimental evaluation is necessary. The following section details standard, field-proven protocols for determining the melting point and aqueous solubility.
Determination of Melting Point
Principle: The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. This protocol utilizes the capillary melting point method.
Methodology:
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Sample Preparation:
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Ensure the sample of 4-methyl-6-pyridin-4-ylpyrimidin-2-amine is thoroughly dried to remove any residual solvent.
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Finely powder a small amount of the sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation:
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Utilize a calibrated digital melting point apparatus.
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Measurement:
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Place the packed capillary tube into the heating block of the apparatus.
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Set a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point.
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Once the temperature is within 20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
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Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
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Perform the measurement in triplicate to ensure reproducibility.
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Self-Validation: A narrow melting range (e.g., < 2 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Aqueous Solubility Assessment (Thermodynamic Solubility)
Principle: Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. This protocol employs the shake-flask method, which is considered the gold standard.
Methodology:
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Sample Preparation:
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Accurately weigh an excess amount of 4-methyl-6-pyridin-4-ylpyrimidin-2-amine into a series of glass vials.
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Solvent Addition:
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Add a precise volume of purified water (or a relevant buffer solution, e.g., PBS at pH 7.4) to each vial.
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Equilibration:
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Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period confirms that a saturated solution has been formed.
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Sample Processing:
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Allow the vials to stand to let the excess solid settle.
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Carefully withdraw an aliquot of the supernatant.
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Filter the aliquot through a 0.22 µm filter to remove any undissolved solid particles.
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Quantification:
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Dilute the filtered supernatant with a suitable solvent.
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Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Construct a calibration curve using standards of known concentrations to accurately determine the solubility.
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Workflow Diagram for Solubility Assessment:
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Spectroscopic Profile (Predicted)
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¹H NMR: Expect signals in the aromatic region corresponding to the protons on the pyridine and pyrimidine rings. A singlet for the methyl group protons would likely appear in the upfield region. The protons of the amino group may appear as a broad singlet.
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¹³C NMR: Expect distinct signals for each of the carbon atoms in the molecule, with those in the aromatic rings appearing in the downfield region.
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Mass Spectrometry: The protonated molecule [M+H]⁺ would have an m/z of approximately 187.21.
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IR Spectroscopy: Expect characteristic peaks for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations within the aromatic rings.
Conclusion
The physicochemical properties of 4-methyl-6-pyridin-4-ylpyrimidin-2-amine, largely predicted based on its structure and data from analogous compounds, suggest it is a stable, crystalline solid with limited aqueous solubility and basic character. For any application in drug development, the experimental validation of these properties using the standardized protocols outlined in this guide is a critical next step. This foundational knowledge is indispensable for guiding formulation development, understanding potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately, for the successful progression of this compound as a potential therapeutic agent.
References
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Patel, R. V., Patel, P. S., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o197. [Link]
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PubChem. 4-Methyl-6-(pyridin-2-ylmethyl)pyrimidin-2-amine. [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Link]
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Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
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-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
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ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
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PubChem. 6-methoxy-N-(pyridin-4-ylmethyl)pyridin-2-amine. [Link]
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MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
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PubChem. 6-methoxy-2-propyl-N-pyridin-4-ylpyrimidin-4-amine. [Link]
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Loba Chemie. 2-AMINO 4-METHYLPYRIDINE For Synthesis. [Link]
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NIST. 2-Pyridinamine, 4-methyl-. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. 90916-52-2|4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. 61310-35-8|6-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 6-(Pyridin-2-yl)pyrimidin-4-amine (EVT-1752176) | 1159818-72-0 [evitachem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
